molecular formula C17H24N6O B5551392 N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide

Cat. No. B5551392
M. Wt: 328.4 g/mol
InChI Key: VDGMYOULRCLZJI-UHFFFAOYSA-N
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Description

N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide is a research chemical that has been explored in various studies. Its synthesis and analysis have provided insights into its molecular structure and properties.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For example, McLaughlin et al. (2016) describe the synthesis of a similar compound, 3,5-AB-CHMFUPPYCA, through specific routes including bioisosteric replacements and the identification of isomers. The study highlights the importance of correct identification in the synthesis of research chemicals (McLaughlin et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by complex rings and functional groups. Wu et al. (2005) determined the molecular structures of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate, demonstrating intramolecular hydrogen bonding and almost planar ring structures formed by these bonds (Wu et al., 2005).

Chemical Reactions and Properties

Various studies have explored the reactivity of pyrazole derivatives. For instance, Harb et al. (2005) synthesized new pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridine derivatives under different reaction conditions, indicating the versatility and reactivity of these compounds (Harb et al., 2005).

Physical Properties Analysis

The physical properties of such compounds are determined through various analytical techniques. For example, Wang et al. (2018) performed an extensive analytical characterization of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, which included chromatographic and spectroscopic methods (Wang et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of these compounds can be complex. Rahmouni et al. (2014) studied the synthesis of novel isoxazolines and isoxazoles of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, showing the potential for a wide range of chemical transformations (Rahmouni et al., 2014).

Mechanism of Action

The mechanism of action of pyrazole-based compounds can vary widely depending on the specific compound and its intended use. For example, some pyrazole-based compounds are used as kinase inhibitors .

Safety and Hazards

Pyrazole has several hazard statements including H302, H311, H315, H318, H319, H335, H372, H412 . Precautionary statements include P260, P261, P262, P264, P264+P265, P270, P271, P273, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P305+P354+P338, P316, P317, P319, P321, P330, P332+P317, P337+P317, P361+P364, P362+P364, P403+P233, P405, P501 .

Future Directions

The future directions of research into pyrazole-based compounds are vast and varied. They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s .

properties

IUPAC Name

N-[2-[[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]amino]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13-7-10-23(22-13)16-11-15(20-12-21-16)18-8-9-19-17(24)14-5-3-2-4-6-14/h7,10-12,14H,2-6,8-9H2,1H3,(H,19,24)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGMYOULRCLZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NC=NC(=C2)NCCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)cyclohexanecarboxamide

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